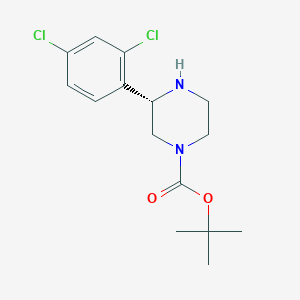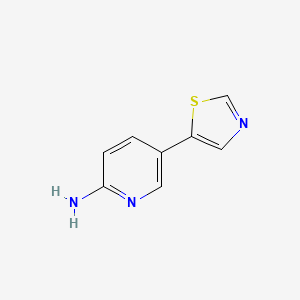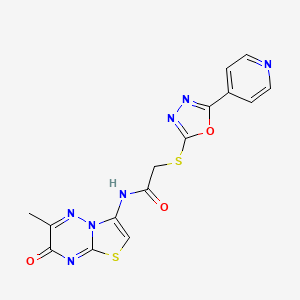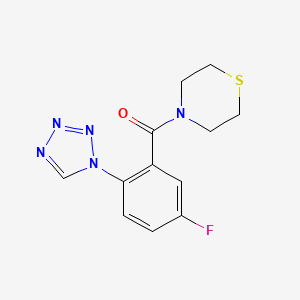![molecular formula C24H19N3O6S B12635790 2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide](/img/structure/B12635790.png)
2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide is a complex organic compound that features a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro[1H-indole-3,5’-4H-1,2-oxazole] core: This can be achieved through a cyclization reaction involving an indole derivative and an appropriate oxazole precursor under acidic or basic conditions.
Introduction of the thiophene-2-carbonyl group: This step involves the acylation of the spiro core using thiophene-2-carbonyl chloride in the presence of a base such as pyridine.
Methoxylation and phenoxyacetylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]ethanol
- **2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]propanoic acid
Uniqueness
The uniqueness of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C24H19N3O6S |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H19N3O6S/c1-31-17-11-13(8-9-16(17)32-12-19(25)28)21-20(22(29)18-7-4-10-34-18)24(33-27-21)14-5-2-3-6-15(14)26-23(24)30/h2-11,20H,12H2,1H3,(H2,25,28)(H,26,30)/t20-,24+/m1/s1 |
InChI-Schlüssel |
YUWBOPDALJCCEO-YKSBVNFPSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2=NO[C@]3([C@H]2C(=O)C4=CC=CS4)C5=CC=CC=C5NC3=O)OCC(=O)N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NOC3(C2C(=O)C4=CC=CS4)C5=CC=CC=C5NC3=O)OCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
![4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline](/img/structure/B12635729.png)
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)

![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)



![1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12635792.png)
![2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12635795.png)
![4-[Bis(2-cyanobenzyl)amino]benzonitrile](/img/structure/B12635799.png)
